molecular formula C11H9N3O3 B12440024 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde CAS No. 85103-01-1

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde

Katalognummer: B12440024
CAS-Nummer: 85103-01-1
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: KDNSSUMBMSLCIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is an organic compound that features both a nitro group and an imidazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in different scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde typically involves a multi-step process. One common method starts with the nitration of benzaldehyde to produce 3-nitrobenzaldehyde . This intermediate is then subjected to further reactions to introduce the imidazole ring and the carbaldehyde group. The specific conditions for these reactions can vary, but they often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the aldehyde group would produce a carboxylic acid .

Wissenschaftliche Forschungsanwendungen

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The nitro group and imidazole ring are key functional groups that can participate in various biochemical pathways, potentially leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is unique due to the combination of its nitro group, benzyl group, and imidazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific research applications .

Eigenschaften

CAS-Nummer

85103-01-1

Molekularformel

C11H9N3O3

Molekulargewicht

231.21 g/mol

IUPAC-Name

3-[(3-nitrophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-2-1-3-10(4-9)14(16)17/h1-5,7-8H,6H2

InChI-Schlüssel

KDNSSUMBMSLCIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC=C2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.